(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine
CAS No.: 1019612-55-5
Cat. No.: VC3038618
Molecular Formula: C12H15N5
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1019612-55-5 |
---|---|
Molecular Formula | C12H15N5 |
Molecular Weight | 229.28 g/mol |
IUPAC Name | N-[1-[3-(tetrazol-1-yl)phenyl]ethyl]prop-2-en-1-amine |
Standard InChI | InChI=1S/C12H15N5/c1-3-7-13-10(2)11-5-4-6-12(8-11)17-9-14-15-16-17/h3-6,8-10,13H,1,7H2,2H3 |
Standard InChI Key | ONTTTYYKYGXRPD-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)N2C=NN=N2)NCC=C |
Canonical SMILES | CC(C1=CC(=CC=C1)N2C=NN=N2)NCC=C |
Introduction
Chemical Identity and Structural Characteristics
(Prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine, identified by CAS number 1019612-55-5, is a heterocyclic compound featuring a tetrazole ring connected to a phenyl group with an allylamine side chain. The compound belongs to the broader class of tetrazole derivatives, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring structure .
The fundamental chemical properties of this compound are summarized in the following table:
Property | Value |
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CAS Number | 1019612-55-5 |
Molecular Formula | C₁₂H₁₅N₅ |
Molecular Weight | 229.28 g/mol |
Purity (Commercial) | Min. 95% |
Structural Features | Tetrazole ring, phenyl group, allyl (prop-2-en-1-yl) moiety |
The structural uniqueness of this compound stems from its incorporation of multiple functional groups, including the tetrazole ring, which is known for its ability to mimic carboxylic acid functionalities in biological systems. The allyl group (prop-2-en-1-yl) attached to the amine nitrogen provides an additional point for potential reactivity and derivatization, enhancing the compound's versatility as a chemical scaffold .
Tetrazole Chemistry and Structure-Activity Relationships
The tetrazole ring in (prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine contributes significantly to its chemical behavior and potential biological activity. Tetrazoles are known to function as metabolically stable bioisosteres of carboxylic acids, a property that makes them valuable in medicinal chemistry applications. The tetrazole moiety possesses a similar pKa to carboxylic acids but demonstrates improved metabolic stability and often enhanced bioavailability in pharmaceutical applications .
The 1-substituted tetrazole arrangement in this compound differs from the more common 5-substituted tetrazoles, potentially offering unique electronic and spatial properties that affect its reactivity profile and binding characteristics with biomolecular targets. The phenyl substituent at the tetrazole ring likely influences the electron distribution within the heterocycle, potentially altering its acidity and binding properties compared to unsubstituted tetrazoles .
Structural Comparison with Related Tetrazole Derivatives
To contextualize (prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine within the broader landscape of tetrazole chemistry, it is instructive to compare it with structurally related compounds:
These structural relationships highlight the versatility of tetrazole chemistry and the potential for fine-tuning biological and physicochemical properties through strategic modifications to the core structure .
Pharmacological Properties and Structure-Activity Relationships
While specific pharmacological data for (prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine is limited in the available literature, general principles of tetrazole pharmacology can provide insights into its potential biological behavior.
Tetrazole-containing compounds frequently demonstrate:
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Enhanced metabolic stability compared to their carboxylic acid counterparts, leading to potentially prolonged half-lives in biological systems.
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Improved membrane permeability in some cases, affecting their bioavailability profile.
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Ability to interact with various biological targets, including enzymes, receptors, and ion channels, through hydrogen bonding, π-stacking, and ionic interactions.
The presence of the phenyl ring at the 3-position provides potential for hydrophobic interactions with protein binding pockets, while the tetrazole moiety offers hydrogen bonding capability. The allyl group introduces conformational flexibility that may influence binding orientation and receptor selectivity, potentially expanding the compound's pharmacological profile .
Analytical Considerations and Characterization
The analytical characterization of (prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine would typically involve a combination of spectroscopic and chromatographic techniques. Based on approaches used for similar compounds, anticipated analytical parameters include:
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NMR spectroscopy (¹H and ¹³C) to confirm structural assignments, with characteristic signals for:
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Tetrazole proton at approximately 8.5-9.0 ppm
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Aromatic protons from the phenyl ring at 7.0-8.0 ppm
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Allyl protons showing distinctive coupling patterns at 5.0-6.0 ppm
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Mass spectrometry, which would show a molecular ion peak at m/z 229 corresponding to the molecular formula C₁₂H₁₅N₅ .
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IR spectroscopy, highlighting characteristic absorption bands for:
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Tetrazole C=N stretching at approximately 1650-1600 cm⁻¹
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C=C stretching of the allyl group at approximately 1650 cm⁻¹
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N-H stretching at approximately 3300-3500 cm⁻¹
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These analytical parameters would be essential for confirming structural integrity and purity in both research and quality control contexts.
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